REACTION_SMILES
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[CH3:1][N:2]1[C:3](=[O:23])[CH2:4][N:5]([C:20](=[O:21])[Cl:22])[CH:6]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[c:7]2[c:8]1[cH:9][cH:10][c:11]([Cl:13])[cH:12]2.[CH3:25][OH:26].[NH3:24]>>[CH3:1][N:2]1[C:3](=[O:23])[CH2:4][N:5]([C:20](=[O:21])[NH2:24])[CH:6]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[c:7]2[c:8]1[cH:9][cH:10][c:11]([Cl:13])[cH:12]2
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Name
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Type
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product
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Smiles
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CN1C(=O)CN(C(N)=O)C(c2ccccc2)c2cc(Cl)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |